A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-ethylacetamide
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(2-Bromophenyl)-N-ethylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromophenyl)-N-ethylacetamide is a substituted aromatic amide of interest in medicinal chemistry and drug discovery. Its structural features, including the bromine-substituted phenyl ring and the N-ethylacetamide side chain, suggest its potential as a scaffold for developing novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement from a laboratory curiosity to a viable drug candidate. These properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
This in-depth technical guide provides a comprehensive overview of the key physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide. In the absence of extensive published experimental data for this specific isomer, this guide furnishes predicted values and detailed, field-proven experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers, enabling them to systematically characterize this compound and unlock its full therapeutic potential.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity and structure.
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromophenyl)-N-ethylacetamide | N/A |
| CAS Number | 1150114-82-1 | [1] |
| Molecular Formula | C₁₀H₁₂BrNO | [1] |
| Molecular Weight | 242.11 g/mol | [1] |
| Canonical SMILES | CCNC(=O)Cc1ccccc1Br | [1] |
Structure:
Caption: 2D structure of 2-(2-Bromophenyl)-N-ethylacetamide.
Core Physicochemical Properties: A Predictive and Experimental Overview
A summary of the predicted and, where available, experimentally determined physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide is presented below. It is crucial to note that predicted values serve as estimations and must be confirmed through rigorous experimental validation.
| Property | Predicted Value | Experimental Value | Significance in Drug Development |
| Melting Point (°C) | N/A | Not available. Expected to be a solid at room temperature. | Influences solubility, dissolution rate, and formulation stability. |
| Boiling Point (°C) | N/A | Not available. | Relevant for purification and stability at high temperatures. |
| Water Solubility | Low | Not available. | A critical determinant of bioavailability and formulation options. |
| LogP (o/w) | 2.4 | Not available. | Indicates lipophilicity, affecting membrane permeability and distribution. |
| pKa | Amide N-H: ~17 (weakly acidic), Amide C=O: ~ -1 (weakly basic) | Not available. | Governs the extent of ionization at physiological pH, impacting solubility and receptor interaction. |
Experimental Protocols for Physicochemical Characterization
This section provides detailed, step-by-step methodologies for the experimental determination of the core physicochemical properties of 2-(2-Bromophenyl)-N-ethylacetamide.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the gold standard for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature, providing a precise melting endotherm.
Protocol:
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Sample Preparation: Accurately weigh 1-3 mg of 2-(2-Bromophenyl)-N-ethylacetamide into a standard aluminum DSC pan.
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Instrument Setup:
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Place the sample pan and an empty reference pan into the DSC cell.
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Set the temperature program to ramp from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C) at a heating rate of 10 °C/min.
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Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
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Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
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Data Analysis: The melting point is determined as the onset or peak of the melting endotherm. The purity can be estimated from the shape of the melting peak.
Caption: Workflow for Melting Point Determination by DSC.
Aqueous Solubility Determination by the Shake-Flask Method
Causality: The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. It involves allowing the compound to equilibrate in a solvent until a saturated solution is formed.
Protocol:
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Sample Preparation: Add an excess amount of 2-(2-Bromophenyl)-N-ethylacetamide to a series of vials containing a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline).
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2][3]
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Phase Separation: Centrifuge the samples to pellet the excess solid.
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Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for Solubility Determination by Shake-Flask Method.
Lipophilicity (LogP) Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While various methods exist, HPLC-based determination is often employed for its efficiency.
Purity and Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A validated HPLC method is essential for determining the purity of 2-(2-Bromophenyl)-N-ethylacetamide and for monitoring its stability under various stress conditions.
Protocol (Illustrative):
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Chromatographic System:
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point for this type of molecule.
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Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. For example, a gradient from 30% to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
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Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
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Analysis: Inject the sample onto the HPLC system and record the chromatogram.
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Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Spectral Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 2-(2-Bromophenyl)-N-ethylacetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Will provide information on the number and connectivity of hydrogen atoms. Expected signals would include those for the ethyl group (a quartet and a triplet), the methylene bridge, and the aromatic protons.
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¹³C NMR: Will reveal the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the amide, and the C-Br bond, confirming the presence of these key functional groups.
Mass Spectrometry (MS)
Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 2-(2-Bromophenyl)-N-ethylacetamide. While experimental data for this specific molecule is currently limited, the provided protocols and insights from related compounds offer a clear path forward for its evaluation. Rigorous experimental determination of the properties outlined herein is a critical step in advancing this compound through the drug discovery and development pipeline.
References
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ChemBK. (2023). Ethylacetamide. Retrieved from [Link]
- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
-
National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-[1-(4-bromophenyl)propylamino]-N-ethylacetamide. In PubChem Compound Database. Retrieved from [Link]
-
Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, Physico-Chemical Properties, Structure of Acetamide and Dimethyl Sulfoxide Coordination Compounds. Retrieved from [Link]
-
ResearchGate. (2016). Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
